3,4,5-Trimethoxy-benzamidine

Descripción general

Descripción

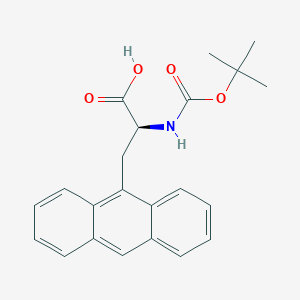

3,4,5-Trimethoxy-benzamidine is a chemical compound that has potential implications in various fields of research and industry . It is used as an intermediate in medicine and organic synthesis .

Synthesis Analysis

A series of 3′,4′,5′-trimethoxy flavonoids with benzimidazole linked by different chain alkanes have been designed and synthesized . The synthesis of 3,4,5-trimethoxyaniline was achieved from 3,4,5-trimethoxybenzioc acid through chlorination, amidation, and Hofmann rearrangement reaction .Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxy-benzamidine is C10H14N2O3 . The structure of the compound has been analyzed using Hartree-Fock and density functional theory .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds related to “3,4,5-Trimethoxy-benzamidine” have been studied for their anticancer effects. For example, 3,4′,5-trans-Trimethoxystilbene, a natural analogue of resveratrol, showed anticancer effects on colon cancer cells in mice .

Antihypertensive and Local Anesthetic Activity

Basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated for their antihypertensive and local anesthetic activities .

Anti-tumor Agents

A series of 3′,4′,5′-trimethoxy flavonoids with benzimidazole linked by different chain alkanes have been designed and synthesized. These compounds were evaluated for their potential activity as anti-tumor agents .

Antimicrobial Evaluation

An eco-friendly synthesis method has been proposed for the creation of 3,5-disubstituted 1,2,4-triazoles which involve a reaction with benzamidine hydrochloride. These compounds were evaluated for their antimicrobial properties .

Mecanismo De Acción

Target of Action

3,4,5-Trimethoxy-benzamidine is a synthetic compound that has been evaluated for its potential as an anti-tumor agent It’s worth noting that similar compounds have been shown to exhibit anti-tumor activity by interacting with various cellular targets, such as tubulin .

Mode of Action

For instance, some compounds can inhibit the proliferation of tumor cells

Biochemical Pathways

A related compound, 3,4′,5-trimethoxy-trans-stilbene, has been shown to ameliorate hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and nrf2 signaling pathways

Result of Action

Similar compounds have been shown to exhibit anti-tumor activity by inhibiting the proliferation of various tumor cell lines

Action Environment

It’s worth noting that the synthesis of similar compounds can be influenced by environmental factors, such as the choice of solvent and base

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4,5-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNABPJQXZBKJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404737 | |

| Record name | 3,4,5-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4156-70-1 | |

| Record name | 3,4,5-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) in cancer cells?

A1: KITC exerts its antitumor effects primarily by inhibiting ribonucleotide reductase (RR) in cancer cells []. RR is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RR, KITC effectively depletes the intracellular pools of deoxyribonucleotides, particularly dATP and dTTP []. This depletion disrupts DNA synthesis and ultimately induces apoptosis, a programmed cell death pathway, in cancer cells [].

Q2: What are the synergistic effects observed when KITC is combined with Ara-C in cancer treatment?

A2: Research indicates that KITC acts synergistically with arabinofuranosylcytosine (Ara-C), a chemotherapeutic agent commonly used in leukemia treatment []. The sequential application of KITC followed by Ara-C resulted in enhanced growth inhibitory effects on HL-60 human promyelocytic leukemia cells compared to either agent alone []. This synergy likely arises from their complementary mechanisms of action: KITC disrupts DNA synthesis by inhibiting RR, while Ara-C interferes with DNA polymerase, another key enzyme involved in DNA replication.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)